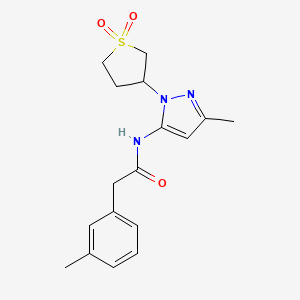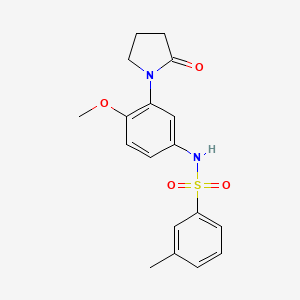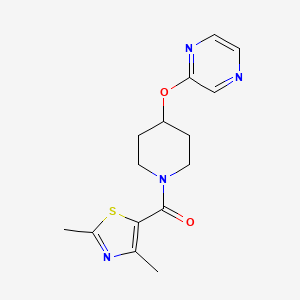
(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide” is a complex organic compound. It contains several functional groups, including an acrylamide group, a thiazole ring, and a trifluoromethyl group attached to a benzyl group. The “m-tolyl” part of the name indicates a tolyl group (a methyl-substituted phenyl group) in the meta position .
科学的研究の応用
Synthesis and Characterization
Polymer Synthesis
N-heterocyclic acrylamide monomers, including those with a thiazolyl moiety, have been synthesized and polymerized. These polymers are used as efficient chelating agents, reacting with various metal ions (e.g., Fe3+, Pb2+, Cd2+, Ni2+, Cu2+) to form metal-polymer complexes. Such polymers are characterized for their selectivity towards different metal ions, energy dispersive spectroscopy, morphology, thermal analysis, and antimicrobial activity (Al-Fulaij, Elassar, & El-asmy, 2015).
Spectroscopic Studies of Polymeric Complexes
Novel ligands, such as those derived from acrylamide, have been used to prepare polymeric complexes. These complexes are characterized using various spectroscopic techniques (infrared, mass, UV-visible, and electron paramagnetic resonance), revealing insights into their structure and potential biological applications, such as in cancer treatment (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Chemical Synthesis and Applications
Microwave Promoted Synthesis
N-heterocyclic acrylamide derivatives, like those with a tolylthiazol moiety, have been synthesized using microwave irradiation. This method offers a cleaner, more efficient, and faster alternative to traditional synthesis methods (Saeed, 2009).
Magnetic Properties of Polymer Complexes
The polymerization of N-2-thiazolyl acrylamides has led to the creation of polymers with pendent heterocyclic groups. These polymers are characterized for their solubility in organic solvents, magnetic behavior, and potential applications in areas such as material science (Zheng, Jiang, Sun, & Shen, 2005).
Biomedical and Pharmacological Research
Antimicrobial Activity
The antimicrobial properties of compounds synthesized from acrylamide derivatives, including those with a thiazolyl group, are studied, providing insights into their potential use in medical applications (Elmagd, Hemdan, Samy, & Youssef, 2017).
Synthesis and Biochemical Evaluation
Acrylamide derivatives are synthesized and evaluated for various biochemical properties. This includes assessing their herbicidal activities and potential applications in agriculture (Wang, Li, Li, & Huang, 2004).
Safety Assessment
Studies on the safety of acrylamide, a related compound, provide critical insights into its biochemical effects and implications for human health (Friedman, 2003).
特性
IUPAC Name |
(E)-3-(3-methylphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS/c1-14-4-2-5-15(10-14)8-9-19(27)26-20-25-13-18(28-20)12-16-6-3-7-17(11-16)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,26,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPHZPNLBXNRR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)


![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)





